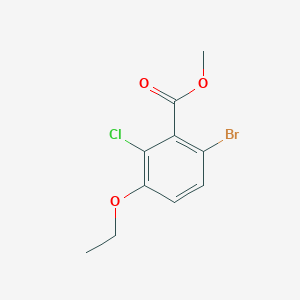
Methyl 6-bromo-2-chloro-3-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-2-chloro-3-ethoxybenzoate is an organic compound with the molecular formula C10H10BrClO3 and a molecular weight of 293.54 g/mol . It is a derivative of benzoic acid, featuring bromine, chlorine, and ethoxy functional groups. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-chloro-3-ethoxybenzoate typically involves the esterification of 6-bromo-2-chloro-3-ethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-2-chloro-3-ethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding carboxylic acids, while reduction reactions can convert the ester to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Applications De Recherche Scientifique
Methyl 6-bromo-2-chloro-3-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 6-bromo-2-chloro-3-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The presence of bromine, chlorine, and ethoxy groups influences its reactivity and binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-bromo-2,3-dimethoxybenzoate: Similar structure but with methoxy groups instead of ethoxy.
2-Bromo-6-chloro-3-methoxyphenylboronic acid: Similar halogenation pattern but with a boronic acid group
Uniqueness
Methyl 6-bromo-2-chloro-3-ethoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C10H10BrClO3 |
|---|---|
Poids moléculaire |
293.54 g/mol |
Nom IUPAC |
methyl 6-bromo-2-chloro-3-ethoxybenzoate |
InChI |
InChI=1S/C10H10BrClO3/c1-3-15-7-5-4-6(11)8(9(7)12)10(13)14-2/h4-5H,3H2,1-2H3 |
Clé InChI |
XNDRCURKBLURQF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1)Br)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




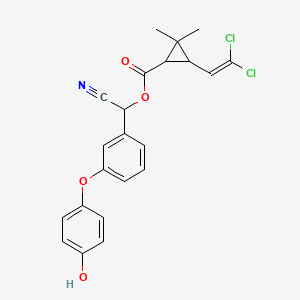
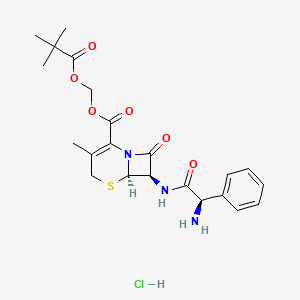
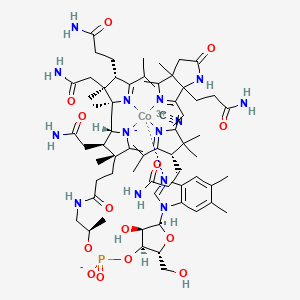


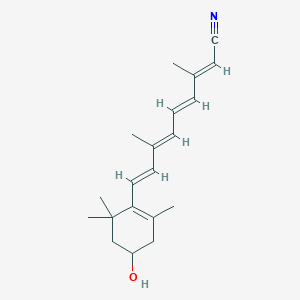
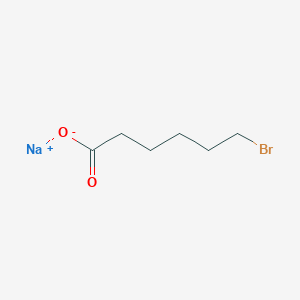

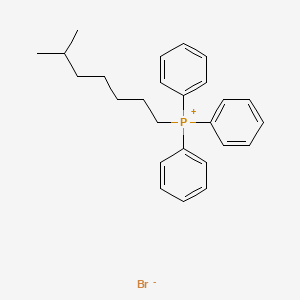

![2-[2-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B13422469.png)

